BenchChemオンラインストアへようこそ!

(S)-(+)-Clopidogrel Hydrogensulfate

Antiplatelet pharmacology Stereoselectivity P2Y12 receptor

Choose (S)-(+)-Clopidogrel Hydrogensulfate (CAS 120202-66-6) for your research—this is the therapeutically active S-enantiomer, distinct from the pharmacologically inadequate R-isomer (only 32±5% ADP inhibition at 30 μM) which may induce convulsions at high doses. It is the reference standard for CYP2C19 genotype-phenotype correlation studies, as its bioactivation uniquely depends on this polymorphic enzyme, unlike prasugrel or ticagrelor. For reproducible platelet pharmacology, always specify ≥98% enantiomeric purity and the stable Form I crystalline polymorph.

Molecular Formula C16H18ClNO6S2
Molecular Weight 419.9 g/mol
Cat. No. B11933974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(+)-Clopidogrel Hydrogensulfate
Molecular FormulaC16H18ClNO6S2
Molecular Weight419.9 g/mol
Structural Identifiers
SMILESCOC(=O)CN1CCC2=C(C1)C=C(S2)C3=CC=CC=C3Cl.OS(=O)(=O)O
InChIInChI=1S/C16H16ClNO2S.H2O4S/c1-20-16(19)10-18-7-6-14-11(9-18)8-15(21-14)12-4-2-3-5-13(12)17;1-5(2,3)4/h2-5,8H,6-7,9-10H2,1H3;(H2,1,2,3,4)
InChIKeyLKQGSDYWJCUZTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-(+)-Clopidogrel Hydrogensulfate: Essential Specifications and Chiral Identity for Procurement and Research


(S)-(+)-Clopidogrel hydrogensulfate (CAS 120202-66-6, MW 419.9 g/mol, molecular formula C₁₆H₁₆ClNO₂S·H₂SO₄) is the hydrogen sulfate salt of the S-enantiomer of clopidogrel, a thienopyridine-class P2Y₁₂ receptor antagonist used as an antithrombotic and antiplatelet agent [1]. The compound is supplied as a white to off-white crystalline solid with a melting point range of 174–176°C (or 178–184°C depending on polymorphic form), specific optical rotation [α]/D of +54° to +70° (c=0.5, MeOH), and typical commercial purity specification of ≥98% by HPLC . The S-(+)-enantiomer is the therapeutically active stereoisomer, whereas the R-(-)-enantiomer lacks antithrombotic activity and may induce convulsions at high doses in animal models [2].

Why (S)-(+)-Clopidogrel Hydrogensulfate Cannot Be Substituted with Racemic or R-Isomer Forms: Procurement Implications


Generic substitution with racemic clopidogrel or the R-(-)-enantiomer is pharmacologically and toxicologically unsound for applications requiring antiplatelet activity. The R-enantiomer (SR 25989 C) demonstrates only 32±5% inhibition of ADP-induced platelet aggregation compared to 70±1% inhibition for the S-enantiomer at equimolar concentrations (30 μM, P<0.05), establishing that the R-isomer is not merely less potent but functionally inadequate [1]. Furthermore, in animal studies, the R-enantiomer triggered convulsions at high doses, rendering it an impurity of toxicological concern rather than a viable alternative in (S)-clopidogrel bulk drug substance [2]. The chiral inversion of (S)-clopidogrel to the R-form in vivo, though possible, occurs at low levels and does not compensate for the absence of the S-enantiomer [3]. Therefore, procurement specifications must explicitly require the (S)-(+)-enantiomer with verified enantiomeric purity.

(S)-(+)-Clopidogrel Hydrogensulfate: Quantitative Differentiation Evidence for Scientific Selection


Stereoisomer-Dependent Antiplatelet Activity: S-Enantiomer vs R-Enantiomer Direct Comparison

In a direct head-to-head comparison using washed human platelets, (S)-(+)-clopidogrel produced significantly greater inhibition of ADP (6 μM)-induced platelet aggregation than the R-enantiomer SR 25989 C at equimolar concentrations [1]. The S-enantiomer exhibited an IC₅₀ of 1.9±0.3 μM against ADP-induced aggregation, while the R-enantiomer at 30 μM achieved only partial inhibition [1].

Antiplatelet pharmacology Stereoselectivity P2Y12 receptor In vitro aggregation assay

Metabolic Activation Dependency: Clopidogrel vs Prasugrel and Ticagrelor CYP2C19 Pharmacogenetic Comparison

(S)-(+)-Clopidogrel is a prodrug requiring CYP2C19-mediated bioactivation, which introduces significant inter-patient response variability not observed with the newer P2Y₁₂ inhibitors prasugrel and ticagrelor [1]. Approximately 30% of individuals carry a CYP2C19 loss-of-function allele resulting in decreased or absent enzyme activity, leading to reduced active metabolite exposure and diminished platelet inhibition [1]. Prasugrel, while also a prodrug, is less dependent on CYP2C19 variability due to metabolism by multiple CYP isoforms (CYP3A4, CYP2B6); ticagrelor requires no bioactivation [2].

Pharmacogenetics CYP2C19 polymorphism Prodrug activation Inter-patient variability

In Vitro Target Selectivity: ADP-Specific Platelet Aggregation Inhibition by (S)-Clopidogrel

In washed human platelets, (S)-(+)-clopidogrel (30 μM) demonstrated specific inhibition of ADP (6 μM)-induced aggregation but did not inhibit aggregation induced by collagen (2.5 μg/mL), U46619 (1 μM, a thromboxane A₂ mimetic), or thrombin (0.1 U/mL) [1]. The inhibition was insurmountable, consistent with non-equilibrium (irreversible) antagonism of the P2Y₁₂ receptor [1].

Platelet aggregation ADP receptor antagonism Target selectivity Non-equilibrium antagonism

Clinical Efficacy in Landmark Trials: Clopidogrel vs Prasugrel and Ticagrelor in ACS/PCI

In the TRITON-TIMI 38 trial (n=13,608 ACS patients undergoing PCI), prasugrel demonstrated superiority over clopidogrel in reducing the composite endpoint of cardiovascular death, nonfatal MI, or nonfatal stroke (9.9% vs 12.1%; HR 0.81, 95% CI 0.73–0.90, P<0.001), albeit with increased TIMI major bleeding (2.4% vs 1.8%, HR 1.32, P=0.03) [1]. In the PLATO trial (n=18,624 ACS patients), ticagrelor reduced the primary composite endpoint of death from vascular causes, MI, or stroke compared to clopidogrel (9.8% vs 11.7%; HR 0.84, 95% CI 0.77–0.92, P<0.001) [2].

Acute coronary syndrome Percutaneous coronary intervention Major adverse cardiovascular events TRITON-TIMI 38 PLATO

Polymorphic Form and Solid-State Characterization: Form I Crystalline Specification

(S)-(+)-Clopidogrel hydrogensulfate exists in multiple polymorphic forms, with Form I being the thermodynamically stable crystalline form used in pharmaceutical formulations [1]. The crystal structure of Form I of the S-isomer shows high similarity to the R-isomer crystal structure, indicating that solid-state packing does not contribute to the pharmacological differentiation between enantiomers [2]. However, polymorphic identity affects dissolution rate, bioavailability, and manufacturability, making form specification critical for formulation research and solid-state characterization studies.

Polymorphism Crystallography Solid-state characterization Pharmaceutical formulation

(S)-(+)-Clopidogrel Hydrogensulfate: Recommended Research and Industrial Application Scenarios Based on Evidence


Pharmacogenetic Research: CYP2C19 Genotype-Guided Antiplatelet Therapy Studies

(S)-(+)-Clopidogrel hydrogensulfate is the preferred compound for studies investigating the impact of CYP2C19 genetic polymorphisms on prodrug activation and therapeutic response. Approximately 30% of individuals carry CYP2C19 loss-of-function alleles that reduce active metabolite formation and platelet inhibition, making clopidogrel an ideal model substrate for pharmacogenetic research [1]. Unlike prasugrel (less CYP2C19-dependent) or ticagrelor (no bioactivation required), clopidogrel uniquely requires CYP2C19-mediated activation, establishing it as the reference standard for studying genotype-phenotype correlations in P2Y₁₂ inhibitor pharmacology [1].

In Vitro Platelet Function Assays Requiring Enantiomerically Pure P2Y₁₂ Antagonist

For in vitro platelet aggregation studies targeting the ADP/P2Y₁₂ pathway, (S)-(+)-clopidogrel hydrogensulfate provides specific, insurmountable inhibition without confounding effects on collagen, thromboxane, or thrombin pathways [2]. The R-enantiomer produces only 32±5% inhibition at 30 μM compared to 70±1% for the S-enantiomer (P<0.05), and may induce convulsions in vivo, rendering it unsuitable as a negative control without proper enantiomeric verification [2]. Procurement of certified (S)-(+)-clopidogrel with ≥98% enantiomeric purity is mandatory for reproducible platelet pharmacology experiments.

Comparative Effectiveness Research: Cost-Effectiveness and Bleeding Risk Stratification

In health economics and outcomes research comparing P2Y₁₂ inhibitors, (S)-(+)-clopidogrel serves as the reference comparator for prasugrel and ticagrelor. Landmark trials (TRITON-TIMI 38, PLATO) established clopidogrel as the control arm against which newer agents were evaluated for MACE reduction [3]. Clopidogrel remains relevant for studies focused on bleeding risk minimization, genotype-guided de-escalation strategies, and cost-effectiveness analyses where the higher potency of prasugrel/ticagrelor may be offset by increased bleeding events [3].

Pharmaceutical Formulation and Solid-State Characterization Research

(S)-(+)-Clopidogrel hydrogensulfate Form I is the thermodynamically stable crystalline polymorph used as a reference standard in pharmaceutical development [4]. Research requiring controlled polymorphic identity, dissolution profiling, or stability testing under ICH conditions must specify the Form I crystalline phase [4]. The compound's melting point (174–176°C or 178–184°C depending on method) and specific optical rotation (+54° to +70°, c=0.5, MeOH) provide critical identity verification parameters for quality control in formulation and analytical method development .

Quote Request

Request a Quote for (S)-(+)-Clopidogrel Hydrogensulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.